N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce the corresponding amines .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.
Mescaline: Another compound with a similar phenethylamine structure but with additional methoxy groups.
Dopamine: Shares the phenethylamine core but has different functional groups and biological roles.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine is unique due to its thienopyrimidine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H25N3O2S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C28H25N3O2S/c1-32-23-14-13-19(17-24(23)33-2)15-16-29-27-22-18-25(20-9-5-3-6-10-20)34-28(22)31-26(30-27)21-11-7-4-8-12-21/h3-14,17-18H,15-16H2,1-2H3,(H,29,30,31) |
InChI Key |
GUADFCKIGIYUQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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